molecular formula C17H21N5O2S B2974462 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 899952-62-6

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2974462
CAS No.: 899952-62-6
M. Wt: 359.45
InChI Key: UFOFRDWIKBNXEJ-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound that features a unique thieno[3,4-c]pyrazole core structure

Properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-17(2,3)22-14(12-9-25-10-13(12)21-22)20-16(24)15(23)19-8-11-5-4-6-18-7-11/h4-7H,8-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOFRDWIKBNXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the tert-butyl group and the pyridin-3-ylmethyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives and pyridin-3-ylmethyl-substituted molecules. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic compound belonging to the thienopyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is represented as C17H26N4O3SC_{17}H_{26}N_{4}O_{3}S. The structure includes a thienopyrazole moiety, which is known for its biological significance. The compound's molecular weight is approximately 370.3 g/mol.

PropertyValue
Molecular FormulaC17H26N4O3S
Molecular Weight370.3 g/mol
IUPAC NameThis compound
SMILESCC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Antioxidant Activity

Research indicates that thienopyrazole derivatives exhibit significant antioxidant properties . A study demonstrated that these compounds can mitigate oxidative stress in erythrocytes exposed to toxic agents such as 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thienopyrazole derivatives compared to control groups .

Anticancer Properties

Thienopyrazole compounds have been investigated for their anticancer potential . They are known to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of cell proliferation and induction of apoptosis. For instance, certain thienopyrazoles have shown efficacy against aurora kinase, a target relevant in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory activity of thienopyrazole derivatives has also been noted. These compounds can inhibit pathways involved in inflammation, such as the phosphodiesterase (PDE) pathway. Inhibition of PDE7 has been linked to reduced inflammatory responses in various models .

Antimicrobial Activity

Thienopyrazoles have demonstrated antimicrobial activity , effectively inhibiting the growth of various bacterial and fungal strains. This property makes them potential candidates for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Compounds from this class can inhibit key enzymes involved in cell signaling pathways.
  • Modulation of Gene Expression : They may alter the expression levels of genes associated with inflammation and cancer progression.
  • Interaction with Cellular Receptors : Thienopyrazoles can interact with G-protein coupled receptors (GPCRs), leading to downstream effects that modulate physiological responses.

Study on Erythrocyte Protection

A detailed investigation assessed the protective effects of thienopyrazole derivatives on erythrocytes exposed to toxic substances. The study quantified altered erythrocyte percentages across different treatment groups:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound (7a)12 ± 1.03
Thienopyrazole Compound (7b)0.6 ± 0.16
Thienopyrazole Compound (7e)28.3 ± 2.04
Thienopyrazole Compound (7f)3.7 ± 0.37
Thienopyrazole Compound (8)29.1 ± 3.05

This data illustrates the compound's capacity to reduce oxidative damage in erythrocytes significantly.

Anticancer Efficacy Study

In another study focusing on anticancer properties, various thienopyrazole derivatives were tested against human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through targeted pathways.

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